molecular formula C21H25N5O3S B5141373 Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate

Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate

Cat. No.: B5141373
M. Wt: 427.5 g/mol
InChI Key: FXAJSHDXESCPDD-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a benzodiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving a thiophene derivative and an amine group.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving an appropriate diamine and an alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodiazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[1-methyl-5-(thiophene-2-amido)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate is unique due to its combination of a thiophene ring, a benzodiazole moiety, and a piperazine ring, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

ethyl 4-[[1-methyl-5-(thiophene-2-carbonylamino)benzimidazol-2-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-3-29-21(28)26-10-8-25(9-11-26)14-19-23-16-13-15(6-7-17(16)24(19)2)22-20(27)18-5-4-12-30-18/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAJSHDXESCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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